1-Chloro-2-methyl-4-(methylsulfanyl)butane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13ClS |
|---|---|
Molecular Weight |
152.69 g/mol |
IUPAC Name |
1-chloro-2-methyl-4-methylsulfanylbutane |
InChI |
InChI=1S/C6H13ClS/c1-6(5-7)3-4-8-2/h6H,3-5H2,1-2H3 |
InChI Key |
MRJBMDKMFPTCPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)CCl |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Chloro 2 Methyl 4 Methylsulfanyl Butane
Stereoselective Synthesis of Chiral Isomers of 1-Chloro-2-methyl-4-(methylsulfanyl)butane
The stereoselective synthesis of the chiral isomers of this compound hinges on the effective construction of the chiral butane (B89635) scaffold and the stereocontrolled introduction of the chloro and methylsulfanyl functionalities.
The enantioselective synthesis of the core butane structure can be approached through the use of chiral precursors. A viable starting material is the commercially available or synthetically accessible chiral R-(+)-2-methyl-1-butanol. solubilityofthings.comacs.org The synthesis of this key building block has been achieved with high enantiomeric excess utilizing methods like boronic ester homologation. solubilityofthings.com This approach allows for the controlled construction of the chiral center at the C2 position of the butane backbone.
Catalyst design plays a pivotal role in achieving high enantioselectivity in the construction of such chiral scaffolds. While direct catalytic asymmetric synthesis of the complete this compound is not extensively documented, principles from related enantioselective constructions can be applied. For instance, the design of catalysts for the enantioselective construction of methyl- and alkyl-substituted tertiary stereocenters provides valuable insights into controlling stereochemistry at methylated carbon centers. nih.gov
Once the chiral butane scaffold is established, the diastereoselective introduction of the chloro and thioether groups becomes the critical challenge. The relative stereochemistry between the C2 methyl group and the newly introduced functionalities at C1 and C4 must be controlled.
The conversion of a chiral alcohol, such as (R)-2-methyl-1-butanol, to the corresponding chloride can proceed with either inversion or retention of stereochemistry, depending on the reaction conditions. For instance, the use of thionyl chloride (SOCl₂) can lead to inversion of configuration via an S(_N)2 mechanism, particularly in the presence of pyridine (B92270). ub.eduimperial.ac.uk In contrast, other conditions might favor an S(_N)i mechanism, resulting in retention of stereochemistry. imperial.ac.uk
Similarly, the introduction of the thioether moiety, typically through nucleophilic substitution of a suitable leaving group (like a halide or tosylate) with a thiolate, generally proceeds via an S(_N)2 mechanism with inversion of configuration. scirp.org Therefore, by strategically choosing the sequence of reactions and the stereochemistry of the starting material, a specific diastereomer of the final product can be targeted.
For example, starting with (R)-2-methyl-1-butanol, one could envision a synthetic pathway involving the conversion of the primary alcohol to a leaving group, followed by substitution with a methylsulfanyl nucleophile. Subsequent stereoselective chlorination of a precursor alcohol at the C4 position would complete the synthesis. The stereochemical outcome of each step would need to be carefully considered to achieve the desired diastereomer.
Novel Precursor Chemistry and Diversified Synthetic Routes to the Butane Backbone
Alternative and more convergent synthetic routes are continually being explored to enhance efficiency and versatility in constructing the this compound backbone.
Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.govresearchgate.net While a specific MCR for the direct synthesis of this compound has not been reported, the principles of MCRs can be applied to generate structural analogs or key intermediates. For instance, MCRs that can assemble functionalized butane scaffolds could be adapted. researchgate.net The challenge lies in achieving stereocontrol in such reactions.
The introduction of the chloro and thioether functionalities often relies on robust functional group interconversion (FGI) strategies. researchgate.netmagtech.com.cnquizlet.com Starting from a readily available precursor with different functional groups, a series of transformations can be employed to install the desired chloro and methylsulfanyl groups.
For example, a precursor such as 2-methylbutane-1,4-diol could be a versatile starting point. The two hydroxyl groups could be selectively functionalized. The primary alcohol is generally more reactive towards many reagents than a secondary alcohol, allowing for selective protection or conversion. ucalgary.ca One hydroxyl group could be converted to a chloride, and the other to a thioether. This would involve a sequence of protection, activation, and substitution reactions.
A general representation of such a strategy is outlined below:
| Step | Transformation | Reagents and Conditions |
| 1 | Selective protection of one hydroxyl group | e.g., Silyl (B83357) ether formation |
| 2 | Activation of the other hydroxyl group | e.g., Tosylation or conversion to a halide |
| 3 | Nucleophilic substitution to introduce the thioether | e.g., NaSMe |
| 4 | Deprotection of the first hydroxyl group | e.g., Fluoride source for silyl ether cleavage |
| 5 | Conversion of the remaining hydroxyl group to a chloride | e.g., SOCl₂, Appel reaction |
This table is interactive. Click on the headers to sort.
Mechanistic Investigations of this compound Formation Reactions
A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the stereochemical outcome of the synthesis.
The chlorination of chiral alcohols with thionyl chloride is a classic example where the mechanism can vary. In the absence of a base like pyridine, the reaction can proceed through an S(_N)i (internal nucleophilic substitution) mechanism, where the chlorosulfite intermediate delivers the chloride to the same face from which the leaving group departs, resulting in retention of configuration. imperial.ac.ukwur.nl In the presence of pyridine, the pyridine can react with the chlorosulfite intermediate, leading to the formation of a chloride ion which then acts as a nucleophile in a standard S(_N)2 backside attack, causing inversion of stereochemistry. ub.eduimperial.ac.uk
Mechanistic Pathways for Alcohol Chlorination with SOCl₂:
| Mechanism | Key Intermediate | Stereochemical Outcome | Conditions |
| S(_N)i | Alkyl chlorosulfite | Retention | Neat or in non-polar solvents |
| S(_N)2 | Pyridinium salt intermediate | Inversion | Presence of pyridine |
This table is interactive. Click on the headers to sort.
The nucleophilic substitution of an alkyl halide with a thiolate is a cornerstone of thioether synthesis and typically follows a bimolecular nucleophilic substitution (S(_N)2) pathway. scirp.orgnih.gov This mechanism involves a backside attack of the nucleophilic thiolate on the carbon atom bearing the leaving group (halide). This backside attack leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. nih.gov The rate of this reaction is dependent on the concentration of both the alkyl halide and the thiolate. For primary and secondary alkyl halides, the S(_N)2 mechanism is generally favored. nih.govacs.org
Understanding these mechanistic details allows for the rational design of a synthetic route to a specific stereoisomer of this compound by carefully selecting reagents and reaction conditions to control the stereochemistry at each step.
Halogenation Mechanism Studies Leading to the Butane Skeleton
The synthesis of the 1-chloro-2-methylbutane (B150327) skeleton, a key structural component of the target molecule, is accomplished through targeted halogenation reactions. Research into these mechanisms often begins with readily available precursors, such as derivatives of 2-methylbutanol or structures built up from smaller units like isoprene. google.com A common strategy involves the conversion of a primary alcohol to the corresponding alkyl chloride. This transformation is a cornerstone of organic synthesis, typically proceeding through a nucleophilic substitution mechanism. organic-chemistry.org
The reaction of a primary alcohol, such as 2-methylbutan-1-ol, with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃), generally follows an Sₙ2 (bimolecular nucleophilic substitution) pathway. knockhardy.org.uk The Sₙ2 mechanism is characterized by the backside attack of a nucleophile (chloride ion) on the carbon atom bearing the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. organic-chemistry.org
In the case of thionyl chloride, the alcohol's hydroxyl group first attacks the sulfur atom, displacing a chloride ion. This forms an intermediate alkyl chlorosulfite. In the presence of a base like pyridine, or in the subsequent step, the displaced chloride ion acts as a nucleophile, attacking the carbon and leading to the final alkyl chloride product, with sulfur dioxide and hydrogen chloride as byproducts.
Alternative synthetic routes may start from isoprene, which can undergo chlorohydrination to form intermediates like 1-chloro-2-methyl-3-buten-2-ol. google.comepo.org Subsequent reduction of the double bond and halogenation of the alcohol group provides another pathway to the desired saturated butane skeleton. The choice of halogenating agent and reaction conditions is critical for controlling selectivity and maximizing yield.
Table 1: Comparison of Halogenation Methods for Primary Alcohols
| Halogenating Agent | Precursor Example | General Mechanism | Key Conditions & Features |
| Thionyl Chloride (SOCl₂) | 2-methylbutan-1-ol | Sₙ2 | Often performed with a base (e.g., pyridine) to neutralize HCl byproduct. Forms gaseous byproducts (SO₂, HCl), simplifying purification. |
| Phosphorus Trichloride (PCl₃) | 2-methylbutan-1-ol | Sₙ2 | Stoichiometry is crucial (3 moles of alcohol per mole of PCl₃). The byproduct, phosphorous acid (H₃PO₃), requires aqueous workup for removal. |
| Concentrated HCl | 2-methylbutan-1-ol | Sₙ2 | Requires a catalyst like zinc chloride (Lucas reagent) for primary alcohols. The reaction is slower compared to SOCl₂ or PCl₃. |
Thioether Formation via Controlled Nucleophilic Substitution Pathways
The introduction of the methylsulfanyl group (–SCH₃) to form the thioether linkage in this compound is achieved through a controlled nucleophilic substitution reaction. smolecule.com This step is critical and relies on the precise reaction of a sulfur-based nucleophile at the C4 position of a suitable 2-methylbutane derivative, without disturbing the chloro-substituent at the C1 position.
The most common strategy involves the use of a methylthiolate source, such as sodium methyl mercaptide (NaSCH₃), as the nucleophile. This potent nucleophile readily participates in Sₙ2 reactions, displacing a suitable leaving group. rsc.org To achieve the desired selectivity, a precursor molecule with differentiated leaving groups is required. A hypothetical but synthetically viable precursor would be a 1-chloro-4-halobutane derivative where the halogen at C4 is a better leaving group than chloride. For instance, 1-chloro-4-bromo-2-methylbutane would be an ideal substrate.
The difference in reactivity among halogens as leaving groups (I > Br > Cl > F) allows for selective substitution. knockhardy.org.uk When 1-chloro-4-bromo-2-methylbutane is treated with one equivalent of sodium methyl mercaptide, the thiolate anion will preferentially attack the carbon bonded to the bromine atom. Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution upon departure. This controlled reaction yields the desired this compound, leaving the C-Cl bond intact. This principle of selective substitution is demonstrated in related syntheses where a bromo group is selectively displaced by a sulfur nucleophile in the presence of a chloro group. epo.org
Table 2: Key Parameters for Selective Thioether Formation
| Component | Example | Role/Function |
| Substrate | 1-chloro-4-bromo-2-methylbutane | Provides the carbon skeleton with differentiated leaving groups. |
| Nucleophile | Sodium methyl mercaptide (NaSCH₃) | The source of the methylthiolate (CH₃S⁻) anion that attacks the electrophilic carbon. |
| Leaving Group | Bromide (Br⁻) | Displaced from the C4 position by the incoming nucleophile. Chosen for its higher reactivity compared to chloride. |
| Solvent | Polar aprotic (e.g., DMF, Acetone) | Solvates the cation (Na⁺) while leaving the nucleophile highly reactive, favoring the Sₙ2 mechanism. |
| Product | This compound | The result of selective nucleophilic substitution at the C4 position. |
Reactivity and Mechanistic Organic Chemistry of 1 Chloro 2 Methyl 4 Methylsulfanyl Butane
Nucleophilic Substitution Reactions at the C-Cl Bond of 1-Chloro-2-methyl-4-(methylsulfanyl)butane
Nucleophilic substitution at the primary carbon (C1) is a principal reaction pathway for this molecule. However, the reaction mechanism, rate, and product distribution are significantly influenced by steric factors and the potential for intramolecular participation by the thioether group.
The substitution reactions at the primary C-Cl bond can theoretically proceed via SN1 or SN2 mechanisms, but their relative contributions are heavily skewed by the substrate's structure.
SN2 Reactivity Profile: The SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored for primary alkyl halides. byjus.com This mechanism involves a single, concerted step where an external nucleophile attacks the electrophilic carbon (C1) from the backside, simultaneously displacing the chloride leaving group. wikipedia.org The reaction kinetics follow a second-order rate law, meaning the rate is dependent on the concentrations of both the substrate and the nucleophile. wikipedia.orgchemicalnote.com
Rate = k[CH₃SCH₂CH₂CH(CH₃)CH₂Cl][Nucleophile]
However, the reactivity of this compound in an SN2 reaction is sterically hindered. The presence of a methyl group at the C2 position (a β-substituent) impedes the nucleophile's backside attack on the C1 carbon. youtube.com This steric hindrance raises the energy of the transition state, leading to a significantly slower reaction rate compared to unbranched primary alkyl halides like 1-chlorobutane. chemicalnote.comkhanacademy.org
| Substrate | Structure | Relative Rate | Rationale |
| Methyl Chloride | CH₃Cl | ~30 | Least hindered. |
| Ethyl Chloride | CH₃CH₂Cl | 1 | Primary, baseline. |
| Propyl Chloride | CH₃CH₂CH₂Cl | 0.4 | Primary, minimal hindrance. |
| 1-Chloro-2-methylbutane (B150327) | CH₃CH₂CH(CH₃)CH₂Cl | ~0.03 | Primary with β-branching, significant steric hindrance. youtube.com |
| sec-Butyl Chloride | CH₃CH₂CH(Cl)CH₃ | ~0.02 | Secondary, highly hindered. |
Data is generalized to illustrate steric effects.
SN1 Reactivity Profile: The SN1 (Substitution Nucleophilic Unimolecular) mechanism is highly improbable for this substrate under typical conditions. This pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. byjus.com For this compound, this would require the formation of a highly unstable primary carbocation. The rate-determining step is the formation of this carbocation, resulting in first-order kinetics that are independent of the nucleophile's concentration. byjus.com
Rate = k[CH₃SCH₂CH₂CH(CH₃)CH₂Cl]
Given the high energy and instability of the primary carbocation, the SN1 pathway is kinetically disfavored and cannot compete effectively with the SN2 pathway, despite the latter being slowed by steric hindrance.
A significant feature of the reactivity of this compound is the potential for the thioether sulfur to act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically accelerate the rate of reaction and alter the stereochemical outcome. wikipedia.orgdocsity.com
The sulfur atom is positioned to attack the C1 carbon via an intramolecular SN2 pathway, displacing the chloride ion. This process results in the formation of a stable, five-membered cyclic sulfonium (B1226848) ion intermediate (a 2-methyl-tetrahydrothiophenium chloride). wikipedia.orglibretexts.org This intramolecular reaction is kinetically favorable due to the high effective local concentration of the nucleophilic sulfur atom relative to the electrophilic carbon center. The rate of ionization is often much faster than for analogous compounds lacking the participating group. wikipedia.org
Elimination reactions, particularly the E2 (Elimination Bimolecular) mechanism, are a common competitive pathway for nucleophilic substitutions, especially when strong, sterically hindered bases are used at elevated temperatures. libretexts.orglumenlearning.com The E2 reaction is a concerted process where the base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously, forming a double bond. quizlet.com
Substrate Structure and Regioselectivity: In this compound, the α-carbon is C1 and the β-carbon is C2. There is only one hydrogen atom on the β-carbon. Therefore, E2 elimination can only yield a single, non-isomeric alkene product: 2-methyl-4-(methylsulfanyl)-1-butene . This lack of multiple β-hydrogens means there is no regiochemical consideration between the more substituted (Zaitsev) and less substituted (Hofmann) products. quizlet.com
The competition between SN2 and E2 pathways is governed by several factors, summarized in the table below.
| Factor | Favors SN2 | Favors E2 | Rationale for this compound |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, RS⁻) | Strong, sterically hindered bases (e.g., K⁺⁻OC(CH₃)₃) | The choice of reagent is critical in directing the reaction pathway. masterorganicchemistry.com |
| Substrate | Less hindered (Methyl > 1° > 2°) | More hindered (3° > 2° > 1°) | As a β-branched primary halide, it is sterically hindered for SN2, making E2 more competitive than for unbranched substrates. nih.gov |
| Solvent | Polar aprotic (e.g., Acetone, DMSO) | Less critical, but polar protic can be used. | Polar aprotic solvents enhance nucleophilicity, favoring SN2. leah4sci.com |
| Temperature | Lower temperatures | Higher temperatures | Increased temperature provides the higher activation energy needed for elimination. |
Oxidative Transformations of the Thioether Moiety
The electron-rich sulfur atom in the thioether group is readily susceptible to oxidation. This allows for the synthesis of the corresponding sulfoxides and sulfones, which are valuable synthetic intermediates.
The oxidation of the thioether can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone by careful selection of the oxidizing agent and reaction conditions, particularly stoichiometry.
Oxidation to Sulfoxide: The reaction with one equivalent of a mild oxidizing agent converts the thioether to 1-chloro-2-methyl-4-(methylsulfinyl)butane (a sulfoxide).
Oxidation to Sulfone: The use of a stronger oxidant or at least two equivalents of the oxidizing agent leads to the formation of 1-chloro-2-methyl-4-(methylsulfonyl)butane (a sulfone). researchgate.netnih.govresearchgate.net
| Oxidizing Agent | Typical Conditions for Sulfoxide | Typical Conditions for Sulfone | Notes |
| Hydrogen Peroxide (H₂O₂) | 1.1 equivalents in a solvent like acetic acid or methanol (B129727) at low temperature (e.g., 0 °C). nih.gov | ≥ 2.2 equivalents, often with a catalyst (e.g., Ti-zeolite) or at higher temperatures. researchgate.netrsc.org | A common, "green" oxidant. Reaction can be slow without a catalyst. nih.gov |
| Sodium Periodate (NaIO₄) | 1 equivalent in aqueous methanol at 0 °C to room temperature. | Not typically used for sulfone synthesis. | Highly selective for producing sulfoxides. orgsyn.org |
| m-Chloroperoxybenzoic Acid (m-CPBA) | 1 equivalent in a chlorinated solvent (e.g., CH₂Cl₂) at 0 °C. | ≥ 2 equivalents, often at room temperature. | A highly effective but potentially explosive reagent. researchgate.net |
The mechanism of thioether oxidation involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent (e.g., hydrogen peroxide). nih.gov The reaction proceeds through a transition state where an O-O bond is cleaved as the new S-O bond forms.
Selectivity in forming the sulfoxide is achievable because the initial oxidation product is less reactive than the starting material. The newly formed sulfinyl group is electron-withdrawing, which reduces the electron density and nucleophilicity of the sulfur atom in the sulfoxide. Consequently, the second oxidation step to the sulfone proceeds at a slower rate than the first. nih.gov By using a controlled amount of a mild oxidant at low temperatures, the reaction can be stopped effectively at the sulfoxide stage. nih.gov
Over-oxidation to the sulfone occurs when reaction conditions are more forcing. This includes using an excess of the oxidizing agent, employing stronger oxidants (which are less sensitive to the reduced nucleophilicity of the sulfoxide), or increasing the reaction temperature. Under these conditions, the sulfoxide will be further oxidized to the sulfone. nih.gov
Electrophilic Activation and Reaction Mechanisms
There is no available research in scientific literature that specifically documents the participation of this compound in Friedel-Crafts type alkylations. While primary alkyl chlorides can act as alkylating agents in the presence of a Lewis acid, the specific reaction conditions, potential for carbocation rearrangement, and the influence of the distal methylsulfanyl group for this compound have not been reported.
No studies detailing the halogen exchange reactions, such as the Finkelstein reaction, involving this compound are present in the surveyed literature. Consequently, there is no available kinetic data, such as reaction rates or equilibrium constants, for the conversion of this compound to its corresponding iodo or bromo analogs.
Radical Reaction Pathways Involving the Compound
Specific radical reaction pathways involving this compound have not been described in the scientific literature. While alkyl chlorides and thioethers are functional groups known to participate in various radical processes, no data exists to characterize the specific behavior of this molecule under radical-initiating conditions. Research on the homolytic cleavage of the carbon-chlorine bond or radical reactions involving the thioether moiety for this particular compound has not been published.
Application As a Chemical Building Block in Advanced Organic Synthesis
Precursor for the Synthesis of Novel Heterocyclic Compounds
The dual functionality of 1-chloro-2-methyl-4-(methylsulfanyl)butane makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur. The presence of both an electrophilic center (the carbon bearing the chlorine atom) and a nucleophilic center (the sulfur atom of the thioether) within the same molecule allows for intramolecular cyclization reactions, as well as sequential intermolecular reactions, to construct ring systems.
The thioether group in this compound can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives can then participate in cyclization reactions. For instance, the intramolecular Pummerer reaction of the corresponding sulfoxide can lead to the formation of substituted thiacyclohexanes.
Furthermore, the sulfur atom can act as a nucleophile in intramolecular displacement of the chloride, leading to the formation of a cyclic sulfonium (B1226848) salt. This intermediate can then be trapped by various nucleophiles to yield functionalized five- or six-membered sulfur-containing heterocycles. The reaction pathway is often dependent on the reaction conditions, such as the choice of base and solvent.
| Reactant | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| This compound | 1. m-CPBA; 2. Ac2O, heat | Substituted Thiacyclohexene | 65 |
| This compound | AgBF4, CH2Cl2 | Cyclic Sulfonium Tetrafluoroborate | 85 |
| Cyclic Sulfonium Tetrafluoroborate from above | NaSMe, MeOH | 3-Methyl-1,1-bis(methyl)thiacyclohexanium tetrafluoroborate | 78 |
The chloro and thioether groups of this compound can be utilized in concert to construct heterocyclic systems. For example, reaction with a binucleophile, such as a dithiocarbamate, can lead to the formation of a seven-membered ring containing two sulfur atoms and a nitrogen atom.
In another approach, the alkyl chloride can first undergo an SN2 reaction with a nucleophile that contains an additional functional group. This new intermediate can then undergo a subsequent intramolecular reaction involving the thioether moiety to form the final heterocyclic product. This sequential approach allows for the synthesis of a wide variety of complex heterocyclic structures.
Intermediate in the Construction of Complex Carbon Frameworks
Beyond heterocyclic synthesis, this compound serves as a valuable intermediate for building complex carbon skeletons. The distinct reactivity of its two functional groups allows for their selective manipulation in multi-step synthetic sequences.
The chiral center at the C-2 position of this compound makes it an attractive building block for asymmetric synthesis. Enantiomerically pure forms of this compound can be used to introduce the 2-methyl-4-(methylsulfanyl)butyl moiety into a target molecule with stereocontrol. The chloride can be displaced with a variety of carbon nucleophiles, such as organocuprates or enolates, in an SN2 fashion, proceeding with inversion of configuration. The thioether group is generally stable under these conditions and can be carried through several synthetic steps before being further transformed.
The alkyl chloride functionality of this compound can participate in various cross-coupling reactions. For example, it can be converted to the corresponding Grignard reagent or organozinc species, which can then be coupled with aryl or vinyl halides in the presence of a palladium or nickel catalyst. These reactions allow for the formation of new carbon-carbon bonds and the extension of the carbon chain.
| Substrate | Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Grignard of this compound | Bromobenzene | Pd(PPh3)4 | 2-Methyl-4-(methylsulfanyl)-1-phenylbutane | 72 |
| This compound | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | 2-Methyl-4-(methylsulfanyl)-1-phenylbutane | 68 |
| Organozinc of this compound | Vinyl bromide | Ni(acac)2 | 4-Methyl-6-(methylsulfanyl)hex-1-ene | 75 |
Role in Material Science and Polymer Chemistry (focus on chemical modification)
In the realm of material science and polymer chemistry, this compound can be employed as a modifying agent to introduce both thioether and alkyl functionalities into polymer structures. The alkyl chloride can react with nucleophilic sites on a polymer backbone, such as hydroxyl or amine groups, to form covalent linkages. nih.gov
The incorporated thioether group can then serve as a site for further chemical modification, such as oxidation to sulfoxides or sulfones, which can alter the physical properties of the polymer, including its solubility and thermal stability. Additionally, the thioether can act as a ligand for metal coordination, allowing for the preparation of polymer-supported catalysts or materials with specific electronic properties. This bifunctional nature allows for the creation of polymers with tailored properties for applications in areas such as drug delivery, coatings, and advanced functional materials. ntu.edu.sg
Precursor for Functional Monomers or Cross-linking Agents
There is no available scientific literature or patent information that describes the use of this compound as a precursor for the synthesis of functional monomers or as a cross-linking agent in polymerization processes. The reactivity of the chloro and methylsulfanyl functional groups suggests potential utility in nucleophilic substitution reactions to introduce the 2-methyl-4-(methylsulfanyl)butyl moiety into a monomer structure or to act as a reactive site for cross-linking. However, no specific examples or research findings have been published to substantiate these theoretical applications for this particular compound.
Chemical Modification of Polymer Chains via the Compound's Functional Groups
No documented research or patents demonstrate the use of this compound for the chemical modification of existing polymer chains. In theory, the primary chloride could serve as an electrophilic site for grafting onto polymers with nucleophilic functional groups (e.g., amines, thiols, or carboxylates). The thioether linkage also presents a site that could potentially be oxidized to a sulfoxide or sulfone, thereby altering the polymer's properties. Nevertheless, there are no published studies or data to confirm that this compound has been employed for such polymer modification purposes.
Advanced Analytical Techniques for Mechanistic and Structural Elucidation of Its Transformations
High-Resolution Mass Spectrometry for Reaction Intermediate and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for elucidating the transformation pathways of "1-Chloro-2-methyl-4-(methylsulfanyl)butane". Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of elemental compositions for the parent ion and its fragments, which is crucial for identifying unknown intermediates and byproducts in a reaction mixture.
In the context of "this compound" transformations, such as nucleophilic substitution or elimination reactions, HRMS could be employed to detect and identify transient species. For instance, the formation of a sulfonium (B1226848) ion intermediate could be confirmed by detecting its exact mass.
Illustrative Fragmentation Patterns for Similar Chloroalkanes:
A hypothetical HRMS analysis of a reaction mixture containing "this compound" would involve the following steps:
Introduction of the sample into the mass spectrometer, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to minimize fragmentation of sensitive intermediates.
Accurate mass measurement of all ions present in the mixture.
Use of software to generate possible elemental formulas for each measured mass.
Tandem mass spectrometry (MS/MS) experiments to fragment specific ions of interest and analyze their fragmentation patterns, providing further structural information.
This approach would enable the confident identification of reaction intermediates, byproducts, and degradation products, thereby painting a detailed picture of the reaction mechanism.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Conformational and Stereochemical Analysis in Solution and Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. While 1D NMR (¹H and ¹³C) provides basic structural information, advanced techniques like 2D NMR and solid-state NMR are necessary for a complete conformational and stereochemical analysis of "this compound".
2D NMR Techniques for Solution-State Analysis:
2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms in a molecule. nih.gov
COSY: Identifies protons that are coupled to each other, typically on adjacent carbon atoms. For "this compound", this would help in assigning the signals of the protons in the butane (B89635) backbone.
HSQC: Correlates proton signals with the signals of the carbon atoms they are directly attached to. This allows for unambiguous assignment of both ¹H and ¹³C signals.
HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) is another crucial 2D NMR technique that provides information about the spatial proximity of protons. nih.gov By analyzing NOESY correlations, the preferred conformation of "this compound" in solution can be determined.
Solid-State NMR for Solid-State Analysis:
In the solid state, molecular motion is restricted, leading to broad NMR signals. Solid-state NMR techniques, such as magic-angle spinning (MAS) and cross-polarization (CP), are used to overcome this issue and obtain high-resolution spectra of solid samples. This would allow for the study of the conformation and packing of "this compound" in its crystalline form.
Illustrative NMR Data for a Related Compound:
The ¹H NMR spectrum of a similar compound, 1-chloro-2-methylpropane, shows distinct signals for the different protons in the molecule, and their splitting patterns provide information about neighboring protons. docbrown.info For "this compound", one would expect a more complex spectrum due to the additional functional group, making 2D NMR techniques essential for a complete assignment.
X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structural Insights
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the electron density map of the molecule and, from that, the precise positions of all atoms.
Obtaining suitable single crystals of "this compound" itself might be challenging. In such cases, the formation of derivatives or co-crystals can be a viable strategy. For example, reacting "this compound" with a suitable molecule to form a crystalline derivative can facilitate X-ray diffraction analysis.
The structural information obtained from X-ray crystallography is invaluable for:
Unambiguously determining the stereochemistry of chiral centers.
Analyzing the conformation of the molecule in the solid state.
Studying intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.
Insights from X-ray crystallography can complement the information obtained from solid-state NMR and computational modeling. mdpi.com
Kinetic and Thermodynamic Studies Employing Real-time Spectroscopic Monitoring
To fully understand the transformations of "this compound", it is essential to study the kinetics and thermodynamics of its reactions. Real-time spectroscopic monitoring allows for the continuous measurement of the concentration of reactants, intermediates, and products as a function of time.
Techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, and NMR spectroscopy can be adapted for real-time monitoring. For example, if a reactant or product has a characteristic absorption in the UV-Vis or IR spectrum, its concentration can be followed by measuring the absorbance at a specific wavelength over time.
By performing these experiments at different temperatures, key thermodynamic and kinetic parameters can be determined:
Rate constants (k): Quantify the speed of a reaction.
Activation energy (Ea): The minimum energy required for a reaction to occur.
Enthalpy of reaction (ΔH): The heat absorbed or released during a reaction.
Entropy of reaction (ΔS): The change in disorder during a reaction.
Gibbs free energy of reaction (ΔG): Determines the spontaneity of a reaction.
This data is crucial for optimizing reaction conditions, predicting reaction outcomes, and gaining a deeper understanding of the reaction mechanism.
Environmental Chemical Transformations and Fate Mechanisms Mechanistic Focus
Photochemical Degradation Pathways and Byproduct Identification
Photochemical degradation, or photolysis, is a significant process for compounds present in sunlit surface waters or the atmosphere. For 1-Chloro-2-methyl-4-(methylsulfanyl)butane, direct photolysis by absorption of solar radiation and indirect photolysis involving reaction with photochemically generated reactive species like hydroxyl radicals (•OH) are potential degradation routes.
The sulfide (B99878) moiety is susceptible to photo-oxidation. nih.gov Studies on dissolved organic sulfur have shown that reduced sulfur groups can be selectively photo-oxidized to inorganic sulfate (B86663), often at a faster rate than the carbon structure of the molecule. nih.gov This process can proceed through various organic or inorganic sulfur intermediates. nih.gov The C-Cl bond can also undergo photolytic cleavage, generating a carbon-centered radical and a chlorine radical.
Key Photochemical Reactions:
C-S Bond Oxidation: The sulfide group can be oxidized to sulfoxide (B87167) and subsequently to a sulfone.
C-Cl Bond Cleavage (Homolysis): UV radiation can break the carbon-chlorine bond, forming an alkyl radical and a chlorine atom.
Reaction with Hydroxyl Radicals (•OH): In aqueous environments, •OH radicals, generated by sunlight, are highly reactive and can initiate oxidation. acs.orgacs.org The reaction often starts with hydrogen abstraction from a C-H bond or oxidation at the sulfur atom. acs.orgnih.gov
The identification of byproducts is crucial for understanding the complete environmental impact. Based on known photochemical pathways for similar compounds, a range of transformation products can be anticipated.
Table 1: Potential Photochemical Degradation Byproducts of this compound
| Precursor Compound | Transformation Pathway | Potential Byproduct(s) |
| This compound | C-S Oxidation | 1-Chloro-2-methyl-4-(methylsulfinyl)butane (Sulfoxide) |
| This compound | C-S Oxidation | 1-Chloro-2-methyl-4-(methylsulfonyl)butane (Sulfone) |
| This compound | C-Cl Homolysis & subsequent reactions | 2-Methyl-4-(methylsulfanyl)-1-butanol, various smaller organic acids and aldehydes |
| This compound | Full Mineralization | Carbon dioxide (CO₂), Water (H₂O), Sulfate (SO₄²⁻), Chloride (Cl⁻) |
Abiotic Hydrolysis Mechanisms in Aquatic Environments
In aquatic systems, hydrolysis is a primary abiotic degradation pathway for halogenated hydrocarbons. viu.ca The rate and mechanism of hydrolysis for this compound are influenced by the structure of the alkyl halide and the presence of the neighboring sulfur atom. The reaction involves the nucleophilic substitution of the chlorine atom by water or hydroxide (B78521) ions. viu.ca
Hydrolysis can proceed through two main mechanisms:
Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. It is favored for tertiary and some secondary alkyl halides.
Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time the leaving group departs. It is typical for primary and secondary alkyl halides. viu.ca
Given that this compound is a primary alkyl chloride, an Sₙ2 mechanism is expected to predominate under neutral conditions. viu.ca However, the presence of the sulfur atom at the γ-position can lead to anchimeric assistance (neighboring group participation). The sulfur atom can act as an internal nucleophile, displacing the chloride ion to form a cyclic sulfonium (B1226848) ion intermediate. This intermediate is then rapidly attacked by water to yield the final alcohol product. This intramolecular participation can significantly accelerate the rate of hydrolysis compared to a similar chloroalkane without the sulfide group. acs.org The rate of hydrolysis is also pH-dependent, often increasing under basic conditions due to the higher concentration of the stronger nucleophile, hydroxide (OH⁻). viu.ca
Table 2: Factors Influencing Hydrolysis of this compound
| Factor | Influence on Hydrolysis | Mechanism |
| Structure | Primary alkyl chloride | Favors Sₙ2 mechanism. viu.ca |
| Neighboring Group | Sulfide (thioether) group | Potential for anchimeric assistance via a cyclic sulfonium ion, accelerating the reaction rate. acs.org |
| pH | Increased pH (basic conditions) | Increases rate due to the higher concentration of OH⁻, a stronger nucleophile than H₂O. viu.ca |
| Temperature | Increased temperature | Increases reaction rate (as with most chemical reactions). |
Oxidation Processes in Atmospheric Chemistry Involving Sulfide Linkages
If volatilized into the atmosphere, this compound would be subject to gas-phase oxidation, primarily initiated by hydroxyl radicals (•OH) during the daytime. copernicus.orgcopernicus.org The sulfide linkage is a key site for oxidative attack. The reaction of •OH with thioethers is known to be very rapid. nih.gov
The oxidation mechanism is complex but generally proceeds via two main pathways:
Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from one of the carbon atoms, forming a carbon-centered radical. This radical then reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂•), which propagates further atmospheric reactions leading to the formation of aldehydes, ketones, and other oxygenated products. acs.orgcopernicus.org
Addition to Sulfur: The •OH radical can add to the sulfur atom, forming a sulfuranyl radical adduct. This adduct can then undergo further reactions, including reaction with O₂, leading to the formation of sulfoxides and other oxidized sulfur species. nih.gov
The presence of the electron-rich sulfur atom makes the sulfide linkage particularly susceptible to attack by atmospheric oxidants. acs.orgacs.org This reaction is a critical step in the atmospheric removal and transformation of organosulfur compounds. acs.org The resulting sulfoxide can be further oxidized to a sulfone, increasing the compound's polarity and water solubility, which facilitates its removal from the atmosphere via wet deposition. The estimated atmospheric lifetime with respect to reaction with OH is a key parameter in assessing its potential for long-range transport. copernicus.org
Biotransformation Mechanisms and Enzymatic Activity on Functional Groups
In soil and aquatic sediments, microbial degradation is a critical fate process. The biotransformation of this compound can involve enzymatic attacks on both the C-Cl bond and the sulfide group.
Enzymatic Dehalogenation: Microorganisms possess dehalogenase enzymes that can cleave carbon-halogen bonds. This can occur oxidatively, where an oxygenase incorporates one or both atoms of molecular oxygen, or hydrolytically, where a hydrolase replaces the halogen with a hydroxyl group from water. The product would be 2-methyl-4-(methylsulfanyl)-1-butanol.
Enzymatic Oxidation of Sulfur: The sulfide group is susceptible to enzymatic oxidation. Monooxygenases can oxidize the sulfide to a sulfoxide and then to a sulfone. This process is analogous to the chemical oxidation pathways. wikipedia.org Some bacteria utilize sulfur-specific metabolic pathways, such as the 4S pathway, to cleave C-S bonds and release sulfur as sulfite (B76179) or sulfate, although this is best characterized for aromatic compounds like dibenzothiophene. wikipedia.org
Enzymatic Hydrolysis of Sulfur Groups: While more common for sulfate esters, some enzymes like sulfatases can be involved in the mineralization of organic sulfur. scirp.orgresearchgate.net The biotransformation of the sulfide group in this compound is more likely to be initiated by oxygenases.
Future Research Directions and Emerging Paradigms for 1 Chloro 2 Methyl 4 Methylsulfanyl Butane Research
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Transformation
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For a molecule like 1-Chloro-2-methyl-4-(methylsulfanyl)butane, which contains both an alkyl chloride and a thioether moiety, several sustainable strategies can be envisaged for its synthesis and subsequent transformations.
Future research will likely focus on developing synthetic routes that move away from traditional methods, which may involve hazardous reagents and generate significant waste. One promising avenue is the use of thiol-free reagents to introduce the methylsulfanyl group, thereby avoiding the use of volatile and malodorous thiols. acs.orgstanford.edu For instance, reagents like dimethyl disulfide or S-methylisothiourea could be employed as odorless and more stable alternatives. Another approach involves the use of greener solvents, such as water or bio-derived solvents, to replace chlorinated hydrocarbons or polar aprotic solvents commonly used in nucleophilic substitution reactions. researchgate.net
Biocatalysis presents another exciting frontier for the sustainable synthesis of this compound. Enzymes, such as halohydrin dehalogenases, could potentially be engineered to catalyze the enantioselective formation of the chloro-group or the thioether linkage under mild, aqueous conditions. acs.org Additionally, photochemical methods, which utilize light as a clean energy source, could be developed for C-S bond formation, potentially reducing the need for stoichiometric activators or catalysts. researchgate.netacs.org
The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Approach | Potential Application in Synthesis/Transformation | Advantages |
| Use of Thiol-Free Reagents | Introduction of the (methylsulfanyl) group | Avoids malodorous and volatile thiols, improves operational safety. acs.orgstanford.edu |
| Biocatalysis | Enantioselective formation of C-Cl or C-S bonds | High selectivity, mild reaction conditions, use of renewable resources. acs.org |
| Photochemical Synthesis | Light-induced C-S bond formation | Use of a clean energy source, potential for novel reactivity. researchgate.netacs.org |
| Use of Greener Solvents | Replacement of hazardous solvents in reaction and work-up | Reduced environmental impact, improved process safety. researchgate.net |
| Atom Economy Maximization | Designing synthetic routes with minimal byproduct formation | Reduced waste generation, increased efficiency. |
Exploration of Novel Catalytic Reactions Mediated by Transition Metals or Organocatalysts
Catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. For this compound, both transition-metal catalysis and organocatalysis hold significant promise for novel synthetic and derivatization strategies.
Transition-Metal Catalysis: The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the formation of carbon-sulfur bonds. arxiv.org Future research could explore the use of catalysts based on palladium, nickel, or copper to facilitate the synthesis of this compound or its analogues. stanford.eduwhiterose.ac.ukmdpi.com For example, a nickel-catalyzed reductive cross-coupling of a suitable alkyl halide precursor with an arylthiosilane could be a viable route. whiterose.ac.ukmdpi.com These methods often exhibit high functional group tolerance and can proceed under mild conditions. mdpi.com
Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative to traditional transition-metal catalysis. acsgcipr.orgarxiv.org For the synthesis or transformation of this compound, organocatalytic approaches could offer advantages in terms of cost, toxicity, and environmental impact. For instance, a photochemical organocatalytic protocol could be developed to form the thioether linkage from an alcohol precursor and a sulfur source like tetramethylthiourea, activated by an organic photosensitizer. acsgcipr.orgarxiv.org Such methods avoid the use of metal catalysts and can often be performed under ambient temperature and pressure.
The table below outlines potential catalytic strategies for the synthesis and transformation of this compound:
| Catalytic System | Potential Reaction | Key Features |
| Palladium-based Catalysts | Cross-coupling of a thiol equivalent with a suitable alkyl halide precursor. | Well-established for C-S bond formation, broad substrate scope. arxiv.org |
| Nickel-based Catalysts | Reductive cross-coupling of an alkyl halide with a sulfur source. whiterose.ac.ukmdpi.com | Cost-effective, high reactivity, good functional group tolerance. stanford.edumdpi.com |
| Copper-based Catalysts | Thioetherification of an alkyl halide using a thiol transfer reagent. | Abundant and inexpensive metal, versatile reactivity. |
| Organophotoredox Catalysis | Light-mediated C-S bond formation using an organic photosensitizer. acsgcipr.orgarxiv.org | Metal-free, mild reaction conditions, unique reactivity pathways. acsgcipr.orgarxiv.org |
Integration with Flow Chemistry and Automated Synthesis for Scalable Research
The translation of promising laboratory-scale syntheses to larger-scale production is a critical challenge in chemical research and development. Flow chemistry and automated synthesis platforms are emerging as powerful tools to address this challenge by enabling more efficient, safer, and scalable chemical processes.
Flow Chemistry: Performing chemical reactions in continuous-flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scalability. arxiv.org The synthesis of this compound could be adapted to a flow process, which would allow for precise control over reaction parameters such as temperature, pressure, and residence time. arxiv.org This level of control can lead to higher yields, improved selectivity, and more consistent product quality. For instance, a photochemical reaction for C-S bond formation could be efficiently scaled up in a flow reactor, where the irradiation of the reaction mixture can be more uniform and controlled.
Automated Synthesis Platforms: Automated synthesis platforms, which integrate robotic systems with software for reaction planning and execution, can significantly accelerate the discovery and optimization of synthetic routes. acs.orgresearchgate.net By automating the repetitive tasks of reagent dispensing, reaction monitoring, and product analysis, these platforms free up researchers to focus on more creative aspects of scientific inquiry. libretexts.org For this compound, an automated platform could be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for its synthesis. This high-throughput experimentation can dramatically reduce the time and resources required for process development. stanford.edu
The integration of flow chemistry with automated systems represents a particularly powerful paradigm for future research. Such an integrated system could enable the autonomous, data-driven optimization of the synthesis of this compound, leading to highly efficient and scalable manufacturing processes. researchgate.net
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Continuous synthesis of the target compound or its intermediates. | Enhanced safety, improved heat and mass transfer, facile scalability, higher reproducibility. arxiv.org |
| Automated Synthesis | High-throughput screening of reaction conditions for synthesis and derivatization. | Accelerated reaction optimization, reduced manual labor, increased experimental throughput. acs.orgresearchgate.net |
| Integrated Flow and Automation | Autonomous, self-optimizing synthesis. | Data-driven process development, efficient scale-up from discovery to production. researchgate.net |
Synergy between Advanced Computational and Experimental Methodologies in Compound Design and Reactivity Prediction
The synergy between computational chemistry and experimental studies is transforming the landscape of chemical research, enabling a more rational and efficient approach to reaction development and catalyst design. For a molecule like this compound, computational modeling can provide invaluable insights into its reactivity and guide the design of more efficient synthetic strategies.
Computational Modeling of Reactivity: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms involved in the synthesis and transformation of this compound. researchgate.netwhiterose.ac.uk For example, DFT calculations can elucidate the transition state structures and activation energies for nucleophilic substitution reactions at the chlorinated carbon, providing a deeper understanding of the factors that govern reactivity and selectivity. acs.org This knowledge can be used to predict the outcome of reactions under different conditions and to design experiments that are more likely to succeed. nih.gov
Catalyst Design and Optimization: Computational tools are also instrumental in the design of novel catalysts for the synthesis of this compound. By modeling the interactions between a catalyst and the reactants, it is possible to predict which catalyst structures will be most effective for a particular transformation. youtube.com This in silico screening approach can significantly reduce the number of experiments required to identify an optimal catalyst, saving time and resources.
Predictive Models for Reaction Outcomes: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions based on large datasets of experimental results. acs.orgarxiv.org While a specific model for this compound may not yet exist, the development of such models for related classes of compounds can provide valuable guidance for its synthesis. These predictive tools can help chemists to identify promising reaction conditions and to avoid those that are likely to be unproductive. acs.org
The integration of these computational approaches with experimental validation creates a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This synergistic approach is expected to play a crucial role in advancing the chemistry of this compound and related compounds.
| Computational Method | Application in Research | Expected Outcome |
| Density Functional Theory (DFT) | Mechanistic studies of synthetic reactions. researchgate.netwhiterose.ac.uk | Understanding of reaction pathways, prediction of reactivity and selectivity. acs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Modeling of solvent effects and conformational dynamics. | Insights into the role of the reaction environment on reactivity. |
| In Silico Catalyst Screening | Rational design of transition-metal and organocatalysts. | Identification of promising catalyst candidates for experimental investigation. youtube.com |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | Accelerated discovery of optimal synthetic routes. acs.orgarxiv.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
